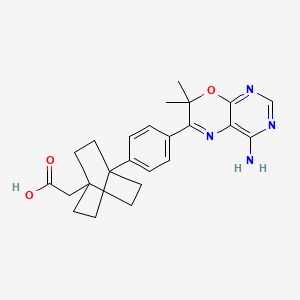
DGAT-1 inhibitor 2
Cat. No. B1258896
Key on ui cas rn:
942999-61-3
M. Wt: 420.5 g/mol
InChI Key: VGPKUACRBMPJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08017603B2
Procedure details


To a solution of methyl {4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]oct-1-yl}acetate (Intermediate 10; 601 mg, 1.38 mmol) in MeOH (40 mL) and THF (40 mL) was added 2M NaOH solution (3.5 mL, 6.9 mmol). The reaction mixture was stirred at 60° C. overnight, the organic solvent was concentrated and the residue acidified with 2M HCl to pH 2. The suspension was filtered and the solid purified by reverse phase chromatography loading in DMSO/MeCN/H2O (7:2:1) with a few drops of concentrated ammonia solution and eluting 5-95% water (+0.5% NH3)-MeCN. The title compound was isolated as a white solid (302 mg, 0.717 mmol, 52%.
Name
methyl {4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]oct-1-yl}acetate
Quantity
601 mg
Type
reactant
Reaction Step One

Name
Intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[N:10]=[C:9]([C:12]3[CH:17]=[CH:16][C:15]([C:18]45[CH2:25][CH2:24][C:21]([CH2:26][C:27]([O:29]C)=[O:28])([CH2:22][CH2:23]4)[CH2:20][CH2:19]5)=[CH:14][CH:13]=3)[C:8]([CH3:32])([CH3:31])[O:7][C:6]=2[N:5]=[CH:4][N:3]=1.[OH-].[Na+]>CO.C1COCC1>[NH2:1][C:2]1[C:11]2[N:10]=[C:9]([C:12]3[CH:13]=[CH:14][C:15]([C:18]45[CH2:23][CH2:22][C:21]([CH2:26][C:27]([OH:29])=[O:28])([CH2:20][CH2:19]4)[CH2:24][CH2:25]5)=[CH:16][CH:17]=3)[C:8]([CH3:32])([CH3:31])[O:7][C:6]=2[N:5]=[CH:4][N:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
methyl {4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]oct-1-yl}acetate
|
|
Quantity
|
601 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=NC=2OC(C(=NC21)C2=CC=C(C=C2)C21CCC(CC2)(CC1)CC(=O)OC)(C)C
|
|
Name
|
Intermediate 10
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=NC=2OC(C(=NC21)C2=CC=C(C=C2)C21CCC(CC2)(CC1)CC(=O)OC)(C)C
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 60° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic solvent was concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid purified by reverse phase chromatography loading in DMSO/MeCN/H2O (7:2:1) with a few drops of concentrated ammonia solution
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting 5-95% water (+0.5% NH3)-MeCN
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=NC=2OC(C(=NC21)C2=CC=C(C=C2)C21CCC(CC2)(CC1)CC(=O)O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
